Bronchodual

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

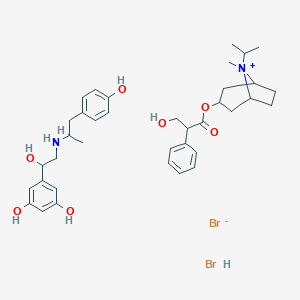

Bronchodual is a combination of two bronchodilators, namely ipratropium bromide and fenoterol hydrobromide. It is used to treat bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma. This compound has been widely used in clinical practice due to its potent bronchodilator effect, long duration of action, and low incidence of side effects.

Mécanisme D'action

The two components of Bronchodual, ipratropium bromide and fenoterol hydrobromide, act through different mechanisms to produce a synergistic bronchodilator effect. Ipratropium bromide is an anticholinergic drug that blocks the action of acetylcholine on muscarinic receptors in the airways, leading to relaxation of smooth muscle and bronchodilation. Fenoterol hydrobromide, on the other hand, is a beta-2 adrenergic agonist that stimulates the beta-2 receptors in the airways, leading to relaxation of smooth muscle and bronchodilation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are well-documented. The drug acts on the airway smooth muscle cells to relax them, leading to increased airflow and improved lung function. It also reduces the production of mucus in the airways, which can help to alleviate symptoms such as coughing and wheezing. Additionally, this compound has been shown to reduce the inflammation in the airways, which is a key factor in the development and progression of respiratory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Bronchodual has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the physiology and pharmacology of the respiratory system. Additionally, its potent bronchodilator effect and long duration of action make it useful for studying the effects of bronchodilation on lung function and respiratory symptoms.

However, there are also some limitations to the use of this compound in lab experiments. For example, the drug may not be suitable for use in certain animal models of respiratory disease, as the effects of the drug may vary depending on the species and strain of the animal. Additionally, the drug may interact with other drugs or experimental conditions, which could complicate the interpretation of the results.

Orientations Futures

There are several future directions for research on Bronchodual. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of interest is the exploration of new therapeutic applications for this compound, such as in the treatment of other respiratory conditions or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on the respiratory system.

Méthodes De Synthèse

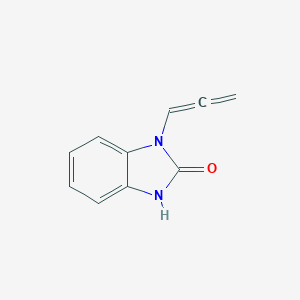

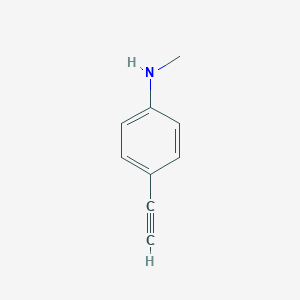

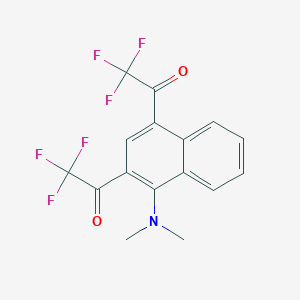

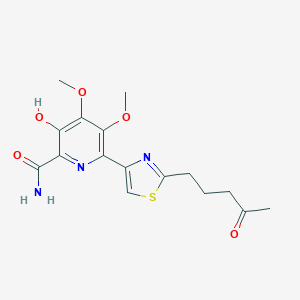

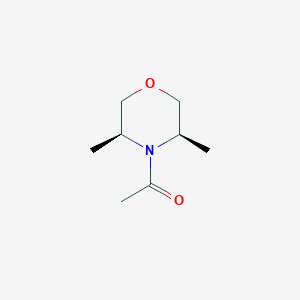

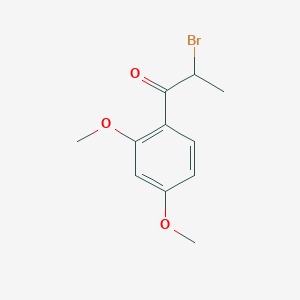

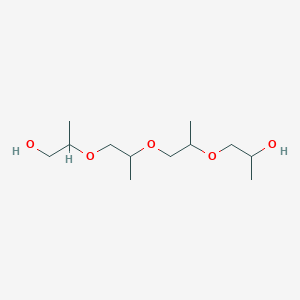

The synthesis of Bronchodual involves the reaction of ipratropium bromide and fenoterol hydrobromide. Ipratropium bromide is synthesized by reacting atropine with isopropyl bromide, while fenoterol hydrobromide is synthesized by reacting 3,5-dihydroxybenzyl alcohol with 3-bromo-1-chloropropane. The two compounds are then mixed in a specific ratio to obtain this compound.

Applications De Recherche Scientifique

Bronchodual has been extensively researched in the field of respiratory medicine. It has been shown to be effective in the treatment of this compound and asthma, improving lung function and reducing the frequency and severity of exacerbations. This compound has also been studied in the context of exercise-induced bronchoconstriction and bronchospasm associated with other respiratory conditions.

Propriétés

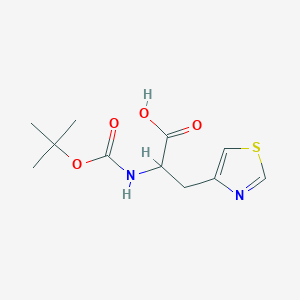

Numéro CAS |

115112-73-7 |

|---|---|

Formule moléculaire |

C37H52Br2N2O7 |

Poids moléculaire |

796.6 g/mol |

Nom IUPAC |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide |

InChI |

InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1 |

Clé InChI |

WYOWAXDWPIYPNZ-UHFFFAOYSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |

SMILES canonique |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-] |

Synonymes |

Berodual Bronchodual Duovent fenoterol - ipratropium fenoterol, ipratropium drug combination Iprafen |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)

![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)

![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)